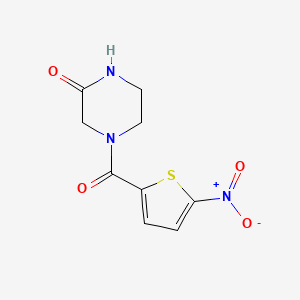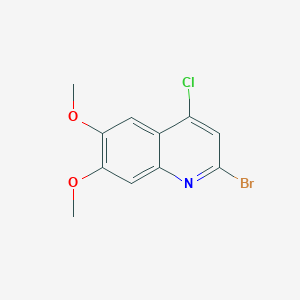
2-Bromo-4-chloro-6,7-dimethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H9BrClNO2 and a molecular weight of 302.55 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
The synthesis of 2-Bromo-4-chloro-6,7-dimethoxyquinoline typically involves the bromination and chlorination of 6,7-dimethoxyquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the quinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Bromo-4-chloro-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.
科学研究应用
2-Bromo-4-chloro-6,7-dimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antineoplastic drugs like cabozantinib and tivozanib.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
作用机制
The mechanism of action of 2-Bromo-4-chloro-6,7-dimethoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit histone lysine methyltransferases, which play a role in epigenetic regulation . The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
相似化合物的比较
2-Bromo-4-chloro-6,7-dimethoxyquinoline can be compared with other similar compounds, such as:
4-Chloro-6,7-dimethoxyquinoline: This compound lacks the bromo substituent but shares the chloro and methoxy groups.
2,4-Diamino-6,7-dimethoxyquinoline: This compound has amino groups instead of bromo and chloro groups.
7-Bromo-4-chloro-2,8-dimethylquinoline: This compound has a similar structure but with additional methyl groups.
The uniqueness of this compound lies in its specific combination of bromo, chloro, and methoxy groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H9BrClNO2 |
|---|---|
分子量 |
302.55 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO2/c1-15-9-3-6-7(13)4-11(12)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
InChI 键 |
JZBPWGZCDBVJFM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Br)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
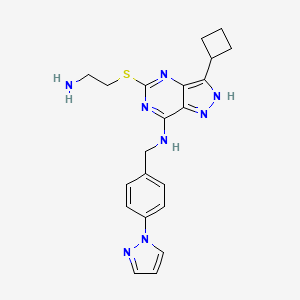
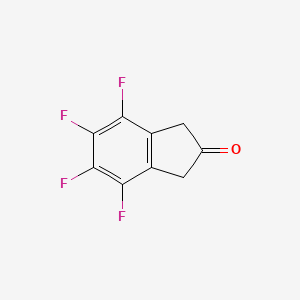

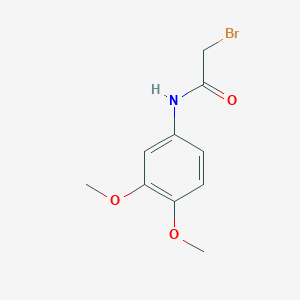
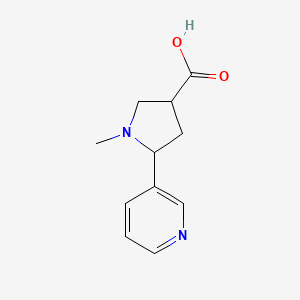
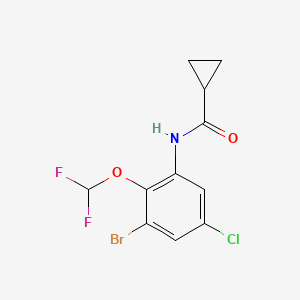
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
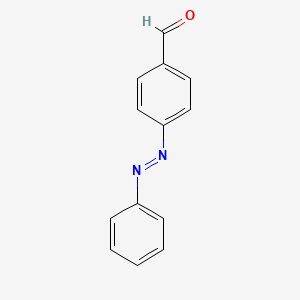
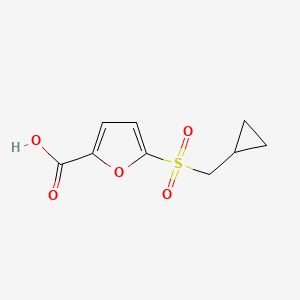
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
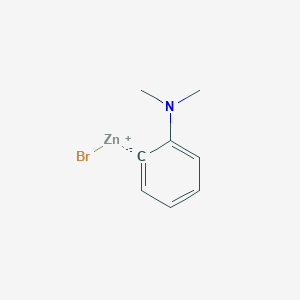
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
